Cas no 1805433-21-9 (3-(Difluoromethyl)-6-fluoro-2-hydroxypyridine-4-acetic acid)

3-(Difluoromethyl)-6-fluoro-2-hydroxypyridine-4-acetic acid 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-6-fluoro-2-hydroxypyridine-4-acetic acid
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- インチ: 1S/C8H6F3NO3/c9-4-1-3(2-5(13)14)6(7(10)11)8(15)12-4/h1,7H,2H2,(H,12,15)(H,13,14)
- InChIKey: RTAKBRPDUYBELA-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(NC(=CC=1CC(=O)O)F)=O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 373
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 66.4
3-(Difluoromethyl)-6-fluoro-2-hydroxypyridine-4-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029036486-500mg |
3-(Difluoromethyl)-6-fluoro-2-hydroxypyridine-4-acetic acid |
1805433-21-9 | 95% | 500mg |
$1,752.40 | 2022-04-01 | |
Alichem | A029036486-250mg |
3-(Difluoromethyl)-6-fluoro-2-hydroxypyridine-4-acetic acid |
1805433-21-9 | 95% | 250mg |
$980.00 | 2022-04-01 | |
Alichem | A029036486-1g |
3-(Difluoromethyl)-6-fluoro-2-hydroxypyridine-4-acetic acid |
1805433-21-9 | 95% | 1g |
$3,039.75 | 2022-04-01 |
3-(Difluoromethyl)-6-fluoro-2-hydroxypyridine-4-acetic acid 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
3-(Difluoromethyl)-6-fluoro-2-hydroxypyridine-4-acetic acidに関する追加情報
3-(Difluoromethyl)-6-fluoro-2-hydroxypyridine-4-acetic Acid: A Comprehensive Overview
The compound 3-(Difluoromethyl)-6-fluoro-2-hydroxypyridine-4-acetic acid (CAS No. 1805433-21-9) is a structurally complex organic molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse biological activities and chemical properties.
Pyridine derivatives have long been recognized for their versatility in organic synthesis and their ability to participate in a wide range of chemical reactions. The presence of multiple functional groups in 3-(Difluoromethyl)-6-fluoro-2-hydroxypyridine-4-acetic acid—including the pyridine ring, difluoromethyl group, fluoro substituent, hydroxyl group, and acetic acid moiety—makes it a highly functionalized molecule with unique electronic and steric properties.
Recent studies have highlighted the potential of pyridine-based compounds in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The difluoromethyl group in this compound is known to enhance the molecule's stability and bioavailability, making it an attractive candidate for pharmacological applications. Additionally, the fluoro substituent contributes to the molecule's lipophilicity, which is a critical factor in drug design.
The hydroxyl group on the pyridine ring introduces hydrogen bonding capabilities, which can be exploited in designing molecules with specific binding affinities to biological targets. Furthermore, the acetic acid moiety provides a carboxylic acid functionality that can be used for further chemical modifications, such as esterification or amidation, to tailor the molecule's properties for specific applications.
In terms of synthesis, 3-(Difluoromethyl)-6-fluoro-2-hydroxypyridine-4-acetic acid can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure versions of this compound, which is crucial for studying its stereochemical effects in biological systems.
From a materials science perspective, this compound has shown promise as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The presence of multiple functional groups allows for versatile coordination chemistry, making it a valuable building block in constructing porous materials with applications in gas storage and catalysis.
Moreover, pyridine derivatives like this compound are being explored for their potential in agrochemicals. The difluoromethyl group and other halogen substituents can impart herbicidal or pesticidal activities, making this compound a candidate for developing environmentally friendly agricultural chemicals.
In conclusion, 3-(Difluoromethyl)-6-fluoro-2-hydroxypyridine-4-acetic acid (CAS No. 1805433-21-9) is a multifunctional organic molecule with diverse applications across various scientific domains. Its unique structure and functional groups make it an intriguing subject for further research and development.
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